molecular formula C20H31N3O2 B7080568 N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B7080568
M. Wt: 345.5 g/mol
InChI Key: XJRHKMNPAOWPEE-UHFFFAOYSA-N
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Description

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-2-12-21-18-8-6-17(7-9-18)15-22-19(24)23-13-14-25-20(16-23)10-4-3-5-11-20/h6-9,21H,2-5,10-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHKMNPAOWPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)CNC(=O)N2CCOC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting with the preparation of the core spirocyclic structure. The process often includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Functional Group Modifications: Introduction of the propylamino group and other functional groups is achieved through substitution reactions, typically using reagents like alkyl halides and amines.

    Final Coupling: The final step involves coupling the modified spirocyclic core with the carboxamide group, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

N-[[4-(propylamino)phenyl]methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or other cyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

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